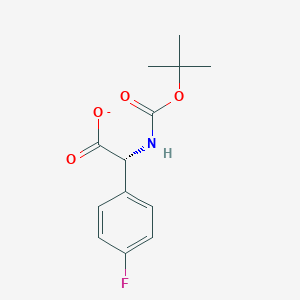

(R)-N-Boc-4-fluorophenylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQBOUSLFRLKKX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-N-Boc-4-fluorophenylglycine

(R)-N-tert-butoxycarbonyl-4-fluorophenylglycine is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. Its structure incorporates a fluorine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This unique combination of features makes it a valuable tool for researchers and scientists in drug development. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of parent molecules, while the Boc group allows for controlled, stepwise incorporation into peptide chains.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-N-Boc-4-fluorophenylglycine for professionals in the field.

Core Chemical and Physical Properties

This compound is typically a white to off-white solid. The Boc protecting group renders it stable under neutral and basic conditions but allows for easy removal under acidic conditions, a cornerstone of its utility in peptide synthesis.

Quantitative Data Summary

The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆FNO₄ | |

| Molecular Weight | 269.27 g/mol | |

| Appearance | White Powder | |

| Melting Point | 85.7 °C | |

| Boiling Point (Predicted) | 408.4 ± 40.0 °C | |

| Density (Predicted) | 1.2168 g/cm³ | |

| Flash Point (Predicted) | 200.8 ± 27.3 °C | |

| Solubility | Soluble in common organic solvents like DMF and DCM; insoluble in water. | |

| pKa (Predicted) | 3.36 ± 0.10 |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the N-terminal protection of the parent amino acid, (R)-4-fluorophenylglycine, using di-tert-butyl dicarbonate ((Boc)₂O).

Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto the amino function of (R)-4-fluorophenylglycine.

Reagents and Materials:

-

(R)-4-fluorophenylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl) solution (1N)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve (R)-4-fluorophenylglycine in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution in a round-bottom flask.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature. A typical molar ratio is 1.1 to 1.2 equivalents of (Boc)₂O relative to the amino acid.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed (typically 12-24 hours).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent (dioxane).

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a 1N HCl solution. The product should precipitate as a white solid.

-

Extract the aqueous layer three times with ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Final Product: The resulting solid, this compound, can be further purified by recrystallization if necessary.

Caption: General workflow for the Boc protection of (R)-4-fluorophenylglycine.

Applications in Research and Drug Development

Peptide Synthesis

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus. It remains stable during the peptide coupling step but can be selectively removed using a mild acid, such as trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle. This allows for the sequential and controlled assembly of a peptide chain.

The incorporation of a fluorinated amino acid like 4-fluorophenylglycine is a common strategy in medicinal chemistry to enhance the properties of a peptide. The fluorine atom can improve metabolic stability by blocking sites susceptible to enzymatic degradation and can also modulate the peptide's conformation and binding affinity to its target receptor through favorable electronic interactions.

Caption: Logic of using Boc-protected amino acids in solid-phase peptide synthesis.

Drug Discovery

Fluorine is often referred to as a "magic element" in drug design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can significantly increase the drug's half-life.

-

Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions within a protein's binding pocket, potentially increasing the potency and selectivity of a drug candidate.

-

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

The use of the specific (R)-enantiomer is critical for stereospecific applications, as biological systems are chiral and often interact differently with different enantiomers of a drug.

Safety and Handling

While specific hazard data for this compound is limited, it should be handled with the standard precautions used for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area or a fume hood to avoid dust formation.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Firefighting may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and nitrogen oxides.

Technical Guide: Physical Properties of (R)-N-Boc-4-fluorophenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Boc-4-fluorophenylglycine is a non-proteinogenic amino acid derivative widely utilized in the synthesis of peptidomimetics and other chiral compounds in the pharmaceutical industry. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled peptide bond formation. A thorough understanding of its physical properties is crucial for its effective application in research and development. This guide provides a detailed overview of the key physical characteristics of this compound, along with the experimental methodologies for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and reaction setup.

| Property | Value |

| Appearance | White Powder[1] |

| Molecular Formula | C₁₃H₁₆FNO₄ |

| Molecular Weight | 269.27 g/mol [1] |

| Melting Point | 85.7 °C[1] |

| Boiling Point | 408.4 ± 40.0 °C (Predicted)[1][2] |

| Density | 1.2168 g/cm³ (Estimate)[1][2] |

| Solubility | Soluble in methanol, ethyl acetate, and MDC.[3] |

| Refractive Index | 1.520 (Predicted)[1] |

| Flash Point | 200.8 ± 27.3 °C[1] |

| Vapor Pressure | 2.1E-07 mmHg at 25°C[1] |

Experimental Protocols

Detailed experimental procedures are critical for the replication and validation of physical property data. The following sections outline the methodologies for determining key properties of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. For a pure substance, this range is typically narrow.

-

Determination of Optical Rotation

Optical rotation is a fundamental property of chiral molecules and is used to determine enantiomeric purity.

-

Apparatus: Polarimeter.

-

Procedure:

-

A solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask.

-

The polarimeter cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter, and the observed rotation (α) is measured at a specific temperature (e.g., 20°C or 25°C) and wavelength (typically the sodium D-line at 589 nm).[4]

-

The specific rotation [α] is calculated using the following formula:[4] [α] = α / (c × l) Where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

-

Synthesis and Purification (Illustrative Protocol)

The physical properties are highly dependent on the purity of the compound. A general procedure for the synthesis of N-Boc protected amino acids is as follows:

-

Materials: (R)-4-fluorophenylglycine, di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent system (e.g., dioxane/water or dichloromethane).[5][6]

-

Procedure:

-

(R)-4-fluorophenylglycine is dissolved in an aqueous solution of the base.[6]

-

Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution, often portion-wise, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).[5][6]

-

The reaction mixture is then worked up. This typically involves removing the organic solvent under reduced pressure, followed by an acid-base extraction to remove unreacted starting materials and byproducts.[7]

-

The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), to yield pure this compound.[6]

-

Visualized Workflow

The following diagram illustrates the general workflow for the determination of enantiomeric purity, a critical parameter for a chiral compound like this compound, using polarimetry.

References

- 1. echemi.com [echemi.com]

- 2. 142186-36-5 CAS MSDS ((S)-N-BOC-4-FLUOROPHENYLGLYCINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. rvrlabs.com [rvrlabs.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Synthesis of (R)-N-Boc-4-fluorophenylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and widely applicable protocol for the synthesis of (R)-N-Boc-4-fluorophenylglycine, a valuable chiral building block in the development of novel pharmaceuticals. The synthesis is presented in two key stages: the enantioselective preparation of the parent amino acid, (R)-4-fluorophenylglycine, via diastereomeric resolution, followed by the protection of the amino group with the tert-butyloxycarbonyl (Boc) moiety.

Core Synthesis Strategy

The overall synthetic approach involves two distinct experimental procedures:

-

Asymmetric Synthesis of (R)-4-fluorophenylglycine: This is achieved through the resolution of racemic 4-fluorophenylglycine using a chiral resolving agent, (+)-10-camphorsulfonic acid. This classical method relies on the differential solubility of the resulting diastereomeric salts to isolate the desired (R)-enantiomer.

-

N-Boc Protection: The enantiomerically enriched (R)-4-fluorophenylglycine is then reacted with di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield the final N-protected product.

This two-step process is reliable and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Experimental Protocols

Part 1: Asymmetric Synthesis of (R)-4-fluorophenylglycine via Diastereomeric Resolution

This protocol details the resolution of racemic 4-fluorophenylglycine using (+)-10-camphorsulfonic acid.

Materials:

-

Racemic 4-fluorophenylglycine

-

(+)-10-Camphorsulfonic acid

-

Methanol

-

Ammonium hydroxide solution

-

Deionized water

Procedure:

-

Salt Formation: In a suitable reaction vessel, a solution of racemic 4-fluorophenylglycine in methanol is prepared. To this solution, an equimolar amount of (+)-10-camphorsulfonic acid, also dissolved in methanol, is added.

-

Crystallization: The resulting solution is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of (R)-4-fluorophenylglycine and (+)-10-camphorsulfonic acid will preferentially crystallize out of the solution.

-

Isolation of Diastereomeric Salt: The crystalline precipitate is collected by filtration and washed with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomeric salt of the (S)-enantiomer.

-

Liberation of the Free Amino Acid: The isolated diastereomeric salt is suspended in water, and the pH is carefully adjusted to the isoelectric point of 4-fluorophenylglycine (approximately pH 6) with an ammonium hydroxide solution. This neutralizes the sulfonic acid and precipitates the free (R)-4-fluorophenylglycine.

-

Purification: The precipitated (R)-4-fluorophenylglycine is collected by filtration, washed with cold deionized water, and dried under vacuum to yield the enantiomerically enriched product. The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC.

Part 2: N-Boc Protection of (R)-4-fluorophenylglycine

This protocol describes the standard procedure for the N-protection of the synthesized (R)-4-fluorophenylglycine.

Materials:

-

(R)-4-fluorophenylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (R)-4-fluorophenylglycine (1.0 equivalent) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Basification: Add the base (e.g., NaOH, 1.5 equivalents) to the solution and stir until the amino acid is completely dissolved.

-

Reaction with (Boc)₂O: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the reaction mixture portion-wise while maintaining vigorous stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and continue stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (three times the volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and enantiomeric excess may vary depending on the specific reaction conditions and scale.

| Step | Parameter | Typical Value |

| Part 1: Resolution | Yield of (R)-4-fluorophenylglycine | 35-45% (based on half of the starting racemic material) |

| Enantiomeric Excess (e.e.) | >98% | |

| Part 2: N-Boc Protection | Yield of this compound | >90% |

| Purity (by HPLC) | >99% |

Visualizing the Workflow

The following diagrams illustrate the key stages of the synthesis process.

Caption: Overall workflow for the synthesis of this compound.

Caption: Mechanism of the N-Boc protection reaction.

An In-depth Technical Guide to the Synthesis of Fluorinated Phenylalanines

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into phenylalanine, a critical amino acid, has profound implications for medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can significantly modulate the biological activity, metabolic stability, and conformational preferences of peptides and proteins.[1] This technical guide provides a comprehensive overview of the core synthetic strategies for preparing fluorinated phenylalanines, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in this dynamic field.

Core Synthetic Strategies

The synthesis of fluorinated phenylalanines can be broadly categorized based on the position of the fluorine atom: on the aromatic ring, or on the α- or β-carbon of the side chain. The chosen strategy often depends on the desired fluorine substitution pattern and the required stereochemistry.

Aromatic Ring Fluorination

The direct introduction of fluorine onto the phenyl ring of phenylalanine or its precursors is a common approach.

A classic and versatile method for synthesizing α-amino acids, the Erlenmeyer-Plöchl synthesis can be readily adapted to produce phenylalanines with fluorine substituents on the aromatic ring by starting with a fluorinated benzaldehyde.[1] The general workflow involves the condensation of an N-acylglycine (typically hippuric acid) with a fluorinated benzaldehyde in the presence of acetic anhydride and a weak base to form an azlactone, which is subsequently reduced and hydrolyzed to the desired fluorinated phenylalanine.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of 4-Fluorophenylalanine

This protocol describes the synthesis of 4-fluorophenylalanine starting from 4-fluorobenzaldehyde and N-acetylglycine.

Materials:

-

4-Fluorobenzaldehyde

-

N-acetylglycine

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Red phosphorus

-

Hydriodic acid (57%)

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Azlactone Formation:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Add acetic anhydride (3.0 eq) to the mixture.

-

Heat the mixture at 100°C for 2 hours with stirring. The reaction progress can be monitored by TLC.

-

After cooling, slowly add ethanol to the reaction mixture to precipitate the azlactone and quench the excess acetic anhydride.

-

Cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash the solid with cold ethanol and water.

-

-

Reduction and Hydrolysis:

-

To a flask containing the crude azlactone (1.0 eq), add red phosphorus (2.0 eq) and hydriodic acid (57%, 5.0 eq).

-

Reflux the mixture for 3 hours.

-

After cooling, filter the reaction mixture to remove excess phosphorus.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and adjust the pH to ~7 with a sodium hydroxide solution to precipitate the crude 4-fluorophenylalanine.

-

Collect the solid by filtration and recrystallize from a water/ethanol mixture to obtain the pure product.

-

For the enantioselective synthesis of ring-fluorinated phenylalanines, asymmetric hydrogenation of a prochiral precursor, such as an α-enamido ester, is a highly effective method. Chiral rhodium complexes are commonly employed as catalysts to achieve high enantioselectivity.[2]

Experimental Protocol: Asymmetric Hydrogenation for (S)-2-Fluorophenylalanine

This protocol outlines the rhodium-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor.

Materials:

-

(Z)-methyl 2-acetamido-3-(2-fluorophenyl)acrylate

-

[Rh(COD)2]BF4

-

Chiral bisphosphine ligand (e.g., (R,R)-Me-BPE)

-

Methanol (degassed)

-

Hydrogen gas

Procedure:

-

Catalyst Preparation:

-

In a glovebox, dissolve [Rh(COD)2]BF4 (1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%) in degassed methanol.

-

Stir the solution for 30 minutes to form the active catalyst.

-

-

Hydrogenation:

-

In a separate flask, dissolve (Z)-methyl 2-acetamido-3-(2-fluorophenyl)acrylate (1.0 eq) in degassed methanol.

-

Transfer the substrate solution to a high-pressure hydrogenation vessel.

-

Add the catalyst solution to the vessel.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by HPLC to determine conversion and enantiomeric excess.

-

-

Work-up and Deprotection:

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The resulting N-acetyl-(S)-2-fluorophenylalanine methyl ester can be hydrolyzed to the free amino acid using acidic or basic conditions (e.g., refluxing with 6M HCl).

-

Side-Chain Fluorination: α- and β-Fluorophenylalanines

Introducing fluorine onto the aliphatic side chain of phenylalanine presents different synthetic challenges and opens up new avenues for modifying peptide properties.

Direct α-fluorination of phenylalanine derivatives can be achieved using electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4). This approach often requires a directing group to control the site of fluorination.[1]

Experimental Protocol: α-Fluorination using Selectfluor®

This protocol describes the α-fluorination of a protected phenylalanine derivative.

Materials:

-

N-Boc-phenylalanine methyl ester

-

Selectfluor®

-

Copper(II) acetate

-

Chiral ligand (e.g., (R)-3-hydroxyquinuclidine)

-

Acetonitrile

Procedure:

-

Reaction Setup:

-

In a reaction vessel, dissolve N-Boc-phenylalanine methyl ester (1.0 eq), Copper(II) acetate (10 mol%), and the chiral ligand (12 mol%) in acetonitrile.

-

Add Selectfluor® (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-α-fluorophenylalanine methyl ester.

-

A stereospecific method for the synthesis of anti-β-fluorophenylalanines involves the rearrangement of α-hydroxy-β-amino esters. This reaction proceeds through a key aziridinium ion intermediate, which is then opened by a fluoride source.[1][3]

Experimental Protocol: Synthesis of anti-β-Fluorophenylalanine

This protocol details the synthesis from an enantiopure α-hydroxy-β-amino ester.

Materials:

-

Enantiopure anti-α-hydroxy-β-amino ester

-

XtalFluor-E®

-

Triethylamine trihydrofluoride (Et3N·3HF)

-

Dichloromethane (DCM)

Procedure:

-

Fluorination Reaction:

-

Dissolve the anti-α-hydroxy-β-amino ester (1.0 eq) in dry DCM under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add Et3N·3HF (3.0 eq) followed by the portion-wise addition of XtalFluor-E® (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting anti-β-fluoro-α-amino ester by column chromatography.

-

-

Deprotection:

-

The protecting groups can be removed under appropriate conditions (e.g., acid hydrolysis for ester and Boc groups) to yield the free anti-β-fluorophenylalanine.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of various fluorinated phenylalanines, providing a comparative overview of different methods.

| Method | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Erlenmeyer-Plöchl Synthesis | Racemic 4-Fluorophenylalanine | 60-70 (overall) | N/A | [1] |

| Asymmetric Hydrogenation | (S)-2-Fluorophenylalanine | >95 | >99 | [2] |

| α-Fluorination (Selectfluor®) | N-Boc-α-fluorophenylalanine methyl ester | 50-70 | Diastereomeric mixture | [1] |

| Aziridinium Ion Rearrangement | anti-β-Fluorophenylalanine | 60-80 | >98 (from enantiopure precursor) | [3] |

Table 1: Comparison of yields and enantioselectivities for different synthetic methods.

| Position of Fluorine | Synthetic Approach | Key Reagents/Catalysts | Typical Yields | Stereocontrol |

| Aromatic Ring | Erlenmeyer-Plöchl | Fluorobenzaldehyde, Ac2O | Moderate to Good | Racemic (without resolution) |

| Aromatic Ring | Asymmetric Hydrogenation | Rh-chiral phosphine catalyst | High | Excellent (High ee) |

| α-Carbon | Electrophilic Fluorination | Selectfluor®, Cu(OAc)2 | Moderate | Diastereoselective |

| β-Carbon | Aziridinium Rearrangement | XtalFluor-E®, Et3N·3HF | Good | Stereospecific |

Table 2: Overview of synthetic approaches based on fluorine position.

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies described above.

Conclusion

The synthesis of fluorinated phenylalanines is a rich and evolving field, offering a diverse toolbox for chemists and drug developers. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and scalability. The methods outlined in this guide, from the classical Erlenmeyer-Plöchl synthesis to modern asymmetric and stereospecific fluorination techniques, provide a solid foundation for the preparation of these valuable building blocks. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the strategic incorporation of fluorinated phenylalanines will undoubtedly play a pivotal role in shaping the future of medicine.

References

N-Boc-4-fluorophenylglycine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-fluorophenylglycine is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the phenyl ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom impart unique properties that are highly valuable in the synthesis of peptides and other pharmaceutical compounds. This technical guide provides an in-depth overview of the molecular properties, synthesis, and applications of N-Boc-4-fluorophenylglycine.

Chemical Properties and Molecular Weight

The chemical structure of N-Boc-4-fluorophenylglycine features a fluorinated aromatic side chain and a Boc-protected amine. These features contribute to its utility as a building block in solid-phase peptide synthesis (SPPS) and other organic syntheses.[1]

| Property | Value |

| Molecular Formula | C₁₃H₁₆FNO₄[2][3] |

| Molecular Weight | 269.27 g/mol [2][3] |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in common organic solvents such as DMF and DCM; insoluble in water.[1] |

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for N-Boc-4-fluorophenylglycine, based on its molecular formula C₁₃H₁₆FNO₄, is detailed below.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 269.272 |

Synthesis and Chiral Resolution

The synthesis of N-Boc-4-fluorophenylglycine typically involves two key steps: the synthesis of the parent amino acid, 4-fluorophenylglycine, followed by the protection of the amino group with a Boc moiety. As 4-fluorophenylglycine is a chiral molecule, a resolution step is often necessary to isolate the desired enantiomer (D or L).

Experimental Protocol: Boc Protection of 4-Fluorophenylglycine

This protocol describes a general method for the N-terminal Boc protection of 4-fluorophenylglycine.

Materials:

-

DL-4-Fluorophenylglycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Suspend DL-4-fluorophenylglycine in a mixture of the chosen organic solvent (DCM or THF) and water.

-

Base Addition: Cool the mixture in an ice bath and slowly add the base (TEA or NaHCO₃) while stirring.

-

Addition of Boc Anhydride: To the stirred suspension, add di-tert-butyl dicarbonate (Boc₂O).

-

Reaction: Allow the reaction to proceed at room temperature with vigorous stirring until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with water and then with a brine solution.

-

Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude N-Boc-DL-4-fluorophenylglycine. The product can be further purified by column chromatography if necessary.

Chiral Resolution

The resolution of racemic N-Boc-4-fluorophenylglycine into its individual enantiomers is crucial for its application in stereospecific drug development. Common methods for chiral resolution include:

-

Diastereomeric Salt Formation: This technique involves reacting the racemic mixture with a chiral resolving agent, such as a chiral amine or acid, to form diastereomeric salts. These salts have different solubilities and can be separated by crystallization.[4][5]

-

Enzymatic Resolution: Specific enzymes can selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.

-

Chiral Chromatography: The racemic mixture can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC).

The following diagram illustrates a general workflow for the synthesis and resolution of N-Boc-4-fluorophenylglycine.

Applications in Research and Drug Development

N-Boc-4-fluorophenylglycine is a valuable building block in the synthesis of peptides and peptidomimetics. The Boc protecting group is stable under a variety of reaction conditions but can be easily removed with mild acids, making it ideal for stepwise peptide synthesis.[1]

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. The use of fluorinated amino acids like 4-fluorophenylglycine is a common strategy in drug design to improve the pharmacokinetic and pharmacodynamic profiles of a molecule.

Furthermore, the fluorine atom serves as a useful probe in nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR is a sensitive technique that can be used to study the conformation and interactions of peptides and proteins containing a fluorine label.

References

biological activity of fluorinated amino acids

An In-depth Technical Guide on the Biological Activity of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and chemical biology. Fluorinated amino acids (FAAs) offer unique physicochemical properties that can profoundly influence the structure, stability, and biological activity of peptides and proteins. Their applications range from enhancing the therapeutic potential of peptide-based drugs to developing advanced probes for biological imaging. This technical guide provides a comprehensive overview of the core principles governing the biological activity of FAAs, including their effects on molecular properties, their role in enzyme inhibition, and their utility in drug discovery and diagnostics. It details key experimental methodologies and presents quantitative data to facilitate comparison and application in research and development.

Introduction: The Fluorine Advantage

Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of hydrogen. This unique combination allows it to serve as a subtle but powerful modifier of biological molecules. When incorporated into amino acids, fluorine can dramatically alter properties such as acidity (pKa), lipophilicity, and metabolic stability without causing significant steric disruption. These modifications are highly sought after in drug design to improve a candidate's pharmacokinetic and pharmacodynamic profile. While only one naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, is known, synthetic advances have made a wide variety of FAAs accessible for research and development.

The applications for FAAs are extensive. They are used to create peptides with enhanced resistance to proteolytic degradation, to design potent enzyme inhibitors, and to develop probes for in-vivo imaging techniques like Positron Emission Tomography (PET) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Unique Physicochemical Properties of Fluorinated Amino Acids

The potent electron-withdrawing nature of fluorine is the primary source of its influence on amino acid properties. The strength of the carbon-fluorine (C-F) bond also contributes to the metabolic stability of molecules containing it.

Impact on Acidity (pKa)

Fluorination significantly lowers the pKa of nearby acidic or basic groups through a strong inductive effect. For example, fluorinating the aromatic ring of tyrosine lowers the pKa of the side-chain hydroxyl group, making it more acidic. This can alter the charge state of the amino acid at physiological pH, potentially influencing its interaction with biological targets.

Table 1: Effect of Fluorination on the pKa of Tyrosine's Hydroxyl Group

| Amino Acid | pKa of Hydroxyl Group |

|---|---|

| Tyrosine | 10.1 |

| 3-Fluoro-L-tyrosine | 8.81 |

| 3,5-Difluoro-L-tyrosine | 7.60 |

| 2,3,5,6-Tetrafluoro-L-tyrosine | 6.40 |

Source: Data compiled from scientific literature.

Hydrophobicity and Lipophilicity

The substitution of hydrogen with fluorine generally increases the hydrophobicity and lipophilicity of an amino acid side chain. This "fluorous effect" can enhance the ability of a peptide to cross cell membranes or improve its binding within hydrophobic pockets of a target protein. This increased hydrophobicity is a key factor in the observed enhancement of protein stability. For instance, introducing fluorinated amino acids into the natural peptide GLP-1 can positively impact its lipophilicity, potentially improving its circulatory half-life.

Conformational Control

Fluorine substitution can influence the conformational preferences of the amino acid backbone and side chain. In proline, for example, fluorination at the 4-position can be used to control the trans/cis ratio of the preceding peptide bond, a critical factor in protein folding and structure. This offers a precise method for conformational control in structure-based drug design.

Effects on Peptide and Protein Structure and Stability

Incorporating FAAs can have profound effects on the secondary structure, folding, and overall stability of peptides and proteins.

Enhanced Thermal and Chemical Stability

One of the most significant benefits of using FAAs is the enhancement of protein stability. The increased hydrophobicity of fluorinated side chains contributes to a more stable hydrophobic core, which is a major driving force in protein folding. This "fluoro-stabilization" effect leads to increased resistance to thermal unfolding, chemical denaturation, and proteolytic degradation. Studies on the protein G B1 domain have shown that substituting solvent-exposed residues with highly fluorinated amino acids can increase stability by up to 0.35 kcal/mol.

Table 2: Impact of Fluorinated Leucine Analogs on Protein Stability

| Protein System | Amino Acid Substitution | Change in Melting Temp. (ΔTm) | Change in Free Energy of Unfolding (ΔΔG) |

|---|---|---|---|

| GCN4 Leucine Zipper | Leucine → Hexafluoroleucine | +15 °C | -4.0 kcal/mol |

| Villin Headpiece | Leucine → Hexafluoroleucine | +6 °C | -1.1 kcal/mol |

Source: Data compiled from scientific literature.

Influence on Secondary Structure

The effect of FAAs on secondary structure is context-dependent. While highly fluorinated amino acids can increase the stability of β-sheets, they often show a lower propensity for forming α-helices compared to their hydrocarbon counterparts. This is attributed to factors including the partial burial of hydrophobic fluorocarbon side chains in the unfolded state. This differential effect allows for the rational design of peptides and proteins with desired secondary structures.

Applications in Drug Discovery and Development

FAAs are versatile tools in the development of new therapeutics, primarily through their use as enzyme inhibitors and modulators of pharmacokinetic properties.

Enzyme Inhibition

Fluorinated amino acids are highly effective as enzyme inhibitors, often acting as mechanism-based or "suicide" inhibitors. In this mechanism, the FAA is recognized by the enzyme as a substrate. During catalytic processing, the fluorine atom's high electronegativity facilitates the formation of a stable, covalent bond between the inhibitor and an active site residue, leading to irreversible inactivation.

Pyridoxal phosphate (PLP)-dependent enzymes, a class of enzymes crucial for amino acid metabolism, are common targets. Side chain-fluorinated amino acids can act as potent inhibitors for PLP-dependent decarboxylboxylases, racemases, and transaminases, which are therapeutic targets for conditions like cancer and epilepsy.

Caption: Mechanism of mechanism-based ("suicide") inhibition of a PLP-dependent enzyme by a fluorinated amino acid.

Table 3: Inhibition Constants (Ki) for Selected Fluorinated Amino Acid Inhibitors

| Enzyme | Inhibitor | Inhibition Type | Ki Value |

|---|---|---|---|

| Alanine Racemase | D,L-α-(1'-Fluoro)vinylglycine | Suicide | 470-630 µM |

| Cathepsin C | Dipeptide analog of α-fluoro-aminophosphonate | Competitive | ~1-5 mM |

| Ornithine Decarboxylase | α-Difluoromethylornithine (DFMO) | Irreversible | - |

Source: Data compiled from scientific literature.

Applications in Biological Imaging

The unique nuclear properties of the fluorine-18 (¹⁸F) and fluorine-19 (¹⁹F) isotopes make FAAs exceptional tools for non-invasive imaging.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F nucleus has high NMR sensitivity and its signal is essentially background-free in biological systems. This allows ¹⁹F NMR to be used as a highly sensitive probe to study protein structure, dynamics, and interactions. By incorporating a ¹⁹F-labeled amino acid at a specific site, researchers can monitor changes in the local environment of that residue in response to ligand binding, conformational changes, or other events.

Positron Emission Tomography (PET)

¹⁸F is a positron-emitting isotope with a convenient half-life (109.7 minutes) for medical imaging. Many tumors exhibit upregulated amino acid metabolism and transport. ¹⁸F-labeled amino acids, such as ¹⁸F-FDOPA, ¹⁸F-FET, and ¹⁸F-FACBC, are used as PET tracers to visualize and diagnose cancers, particularly brain tumors like gliomas, where traditional glucose-based tracers like ¹⁸F-FDG are less effective due to high background uptake in normal brain tissue. These tracers target specific amino acid transporters (e.g., LAT1/System L) that are overexpressed on cancer cells.

Caption: Generalized workflow for the production and application of ¹⁸F-labeled amino acids in PET imaging.

Experimental Methodologies

This section provides an overview of key experimental protocols relevant to the study and application of fluorinated amino acids.

General Workflow for FAA Application in Peptide Science

The process of utilizing FAAs in research follows a logical progression from synthesis to biological evaluation. This involves chemical synthesis of the desired FAA, its incorporation into a peptide sequence, and subsequent characterization of the peptide's structure and function.

Caption: A typical workflow for the synthesis and evaluation of peptides containing fluorinated amino acids.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

SPPS is the standard method for chemically synthesizing peptides. The incorporation of FAAs can sometimes require optimization due to the electron-withdrawing effects of fluorine, which can reduce the reactivity of the amine group.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) and swell it in an appropriate solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected fluorinated amino acid (3-4 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA).

-

Add the solution to the deprotected resin and agitate for 1-4 hours. The reduced nucleophilicity of some FAA amines may necessitate longer coupling times or stronger coupling reagents.

-

Monitor the reaction completion using a ninhydrin test.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final fluorinated peptide using mass spectrometry (MS) and analytical HPLC.

Protocol: Protease Stability Assay

This protocol assesses the resistance of a peptide to enzymatic degradation.

-

Solution Preparation: Prepare a stock solution of the fluorinated peptide and its non-fluorinated control in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in the same buffer.

-

Incubation:

-

In a microcentrifuge tube, combine the peptide solution with the protease solution to a final desired concentration (e.g., 1 mg/mL peptide, 1:100 enzyme-to-substrate ratio).

-

Incubate the mixture at 37 °C.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution that denatures the enzyme, such as 10% TFA or by heating.

-

Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

Data Interpretation: Plot the percentage of intact peptide remaining versus time for both the fluorinated and non-fluorinated versions. A slower rate of degradation for the fluorinated peptide indicates enhanced proteolytic stability.

Conclusion and Future Outlook

Fluorinated amino acids represent a mature and highly valuable class of building blocks for modifying the biological activity of peptides and proteins. The strategic incorporation of fluorine provides a predictable means to enhance stability, control conformation, and design potent enzyme inhibitors. The continued development of novel synthetic methods to access more diverse and complex FAAs will further expand their utility. Future research will likely focus on creating more constrained FAA derivatives to increase the 3D-dimensionality of drug candidates and on applying these tools to modulate increasingly complex biological targets, such as protein-protein interactions. The synergy between advanced synthesis, peptide chemistry, and in-vivo imaging ensures that fluorinated amino acids will remain at the forefront of drug discovery and chemical biology for the foreseeable future.

role of fluorine in peptide structure.

An In-depth Technical Guide on the Role of Fluorine in Peptide Structure

Introduction

The strategic incorporation of fluorine into pharmaceuticals has become a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of newly approved drugs.[1] This success has spurred growing interest in applying fluorination to peptide and protein therapeutics. Peptides offer high specificity and potency but often suffer from poor metabolic stability and low cell permeability.[2][3] Fluorination presents a powerful tool to overcome these limitations. By leveraging the unique physicochemical properties of fluorine—its small size, high electronegativity, and hydrophobicity—researchers can precisely modulate the structure, stability, and biological activity of peptides.[4][5]

This technical guide provides a comprehensive overview of the role of fluorine in peptide structure for researchers, scientists, and drug development professionals. It covers the fundamental principles governing fluorine's effects, summarizes key quantitative data, details relevant experimental protocols, and illustrates complex relationships through diagrams. The focus is on the side-chain fluorination of amino acids, the most common strategy for modifying peptides.[4]

Physicochemical Drivers of Fluorine's Influence

The profound effects of fluorine on peptide structure and function stem from its distinct properties, which differ significantly from hydrogen.

-

Electronegativity and the C-F Bond: Fluorine is the most electronegative element, creating a strong, highly polarized C-F bond. This polarity can introduce favorable electrostatic interactions and influence the conformation of adjacent functional groups through stereoelectronic effects.[6]

-

Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere of a hydrogen atom, often fitting into binding pockets with minimal steric perturbation.[7]

-

Hydrophobicity: The introduction of fluorine generally increases the hydrophobicity of an amino acid side chain. This "fluorous effect" can enhance protein stability by favoring the burial of fluorinated residues within the hydrophobic core and can influence peptide self-assembly.[7][8]

-

Conformational Bias (Gauche Effect): The polar C-F bond can engage in predictable electrostatic interactions with nearby functional groups. For instance, a N+–C–C–F moiety preferentially adopts a gauche conformation due to the attractive interaction between the partially positive nitrogen and the partially negative fluorine, thereby restricting side-chain and backbone torsion angles.[4]

These fundamental properties are the basis for the structural and functional changes observed in fluorinated peptides.

Impact on Peptide Structure and Conformation

Fluorination provides a unique tool for controlling peptide conformation at both the local and global levels.

-

Local Conformation: The stereoelectronic influence of fluorine can restrict the rotation of amino acid side chains. For example, installing fluorine on a proline ring can powerfully influence the cis-trans isomerization preference of the preceding peptide bond, a critical factor in protein folding and interaction.[9] This conformational control can pre-organize a peptide into a bioactive shape for improved target binding.[4]

-

Secondary Structure: The incorporation of fluorinated amino acids can stabilize or destabilize secondary structures like α-helices and β-sheets.[4] Highly fluorinated residues such as 5,5,5,5',5',5'-hexafluoroleucine (Hfl) have been shown to enhance the stability of α-helical structures, largely due to the hydrophobic effect.[8] Conversely, strategic placement of fluorinated residues can also be used to disrupt helices or promote the formation of hairpin turns.[4] The impact is highly context-dependent, relying on the position and nature of the fluorinated residue.[10]

Enhancement of Peptide Stability

A primary driver for peptide fluorination in drug development is the enhancement of stability against degradation and denaturation.

-

Proteolytic Stability: Fluorinated amino acids can confer resistance to cleavage by proteases.[11] The electron-withdrawing nature of fluorine can alter the electronic properties of the scissile peptide bond, making it a poorer substrate for enzymatic hydrolysis. Furthermore, the steric and conformational effects of a fluorinated side chain can hinder the peptide's ability to fit into the enzyme's active site.[2] Studies on glucagon-like peptide-1 (GLP-1) and antimicrobial peptides have demonstrated significant increases in stability against proteases like DPP-IV and trypsin.[2][11] However, the effect is not universal and depends on the enzyme, the fluorinated residue, and its position relative to the cleavage site.[12]

-

Thermal Stability: Incorporating highly fluorinated amino acids into the hydrophobic core of a peptide or protein can substantially increase its thermal stability.[7] Replacing leucine with hexafluoroleucine in a model 4-helix bundle protein resulted in a significant increase in melting temperature (Tm). This stabilization is primarily driven by entropic effects related to the increased hydrophobicity of the fluorinated side chains.[7] Similarly, replacing isoleucine with 5,5,5-trifluoroisoleucine in a bzip peptide increased its Tm by 27°C.[13]

Modulation of Biological Activity

The ultimate goal of fluorination is often to improve the therapeutic profile of a peptide, which requires maintaining or enhancing its biological activity. Fluorination can influence receptor binding and efficacy in several ways:

-

Binding Affinity: The increased hydrophobicity and altered conformation of a fluorinated peptide can change its binding affinity for its target receptor. In some cases, fluorination leads to a slight decrease in binding affinity.[2] However, in other instances, the introduction of fluorine can create new, favorable interactions within the binding pocket, such as multipolar C-F···C=O interactions, potentially increasing affinity.[3]

-

Efficacy and Selectivity: Fluorination can fine-tune the functional output of a peptide. For example, replacing specific residues in angiotensin II with 4-F-Phe resulted in analogues with distinct functional profiles.[3] By altering the peptide's conformation, fluorination can also improve selectivity for a specific receptor subtype.

Quantitative Data Summary

The following tables summarize quantitative data from key studies, illustrating the impact of fluorination on peptide stability and activity.

Table 1: Stability and Activity of Fluorinated Glucagon-Like Peptide-1 (GLP-1) Analogues (Data sourced from references[2][14])

| Peptide Analogue | Substitution | DPP-IV Stability (t½, min) | Receptor Binding (IC50, nM) |

|---|---|---|---|

| Native GLP-1 | - | ~2 | 4.8 |

| F8 | Ala8 -> Hfl | >1440 | 18.2 |

| F9 | Gly9 -> Hfl | 5.8 | 5.1 |

| F10 | Thr10 -> Hfl | 8.5 | 11.2 |

Hfl: Hexafluoroleucine

Table 2: Proteolytic Stability of Fluorinated Antimicrobial Peptides (Data sourced from reference[11])

| Peptide | Substitution | % Intact Peptide after 1h with Trypsin |

|---|---|---|

| Buforin II | - | 19% |

| BII1F1 | Arg2 -> Hfl | 57% |

| BII1F4 | Lys11 -> Hfl | 36% |

| Magainin 2 | - | 73% |

| M2F1 | Lys4 -> Hfl | 84% |

Hfl: Hexafluoroleucine

Table 3: Thermal Stability of Fluorinated bzip Peptides (Data sourced from reference[13])

| Peptide | Substitution | Melting Temp (Tm, °C) | ΔΔG_unfold (kcal/mol) |

|---|---|---|---|

| GCN4-p1 (Val) | - | 53 | - |

| GCN4-p1 (4TFV) | Val -> 4,4,4-Trifluorovaline | 57 | 0.3 |

| GCN4-p1 (Ile) | - | 58 | - |

| GCN4-p1 (5TFI) | Ile -> 5,5,5-Trifluoroisoleucine | 85 | 2.1 |

Key Experimental Protocols

This section outlines common methodologies for the synthesis and characterization of fluorinated peptides.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating fluorinated amino acids is Fmoc-based SPPS.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the resin in a solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (3 eq.), a coupling agent like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

-

Add the activation mixture to the deprotected peptide-resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Monitor coupling completion using a qualitative test (e.g., Kaiser test).

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[15]

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS).

Proteolytic Stability Assay

This protocol determines the half-life of a peptide in the presence of a specific protease.

-

Peptide & Enzyme Preparation: Prepare stock solutions of the purified fluorinated peptide and the corresponding non-fluorinated control at a known concentration (e.g., 1 mg/mL) in an appropriate assay buffer. Prepare a stock solution of the protease (e.g., DPP-IV, trypsin) in the same buffer.

-

Reaction Initiation: Incubate the peptide solution at 37°C. Add the protease to initiate the reaction (e.g., at a 1:100 enzyme:substrate ratio).

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., 10% TFA) or an organic solvent.

-

HPLC Analysis: Analyze the quenched samples by RP-HPLC. The amount of remaining intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.

-

Data Analysis: Plot the percentage of intact peptide versus time. Calculate the half-life (t½) from the resulting degradation curve.[2]

Receptor Binding Assay

This protocol measures the affinity of a peptide for its target receptor using a competitive binding format.

-

Cell Culture: Use a cell line engineered to express the target receptor (e.g., HEK293 cells expressing the GLP-1 receptor).

-

Radioligand Preparation: A known high-affinity ligand for the receptor is labeled with a radioisotope (e.g., [¹²⁵I]-Exendin).

-

Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide (the fluorinated analogue or control).

-

Incubation and Washing: Allow the binding to reach equilibrium. Wash the plates to remove unbound ligands.

-

Quantification: Measure the amount of bound radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of the peptide required to inhibit 50% of the radioligand binding.[14]

Conclusion and Future Outlook

Fluorination is a validated and powerful strategy for optimizing the therapeutic properties of peptides. By leveraging the unique stereoelectronic and hydrophobic properties of fluorine, researchers can enhance peptide stability and modulate biological activity in a predictable manner.[2][4] The ability to control conformation, increase resistance to proteolysis, and improve thermal stability addresses many of the inherent weaknesses of peptide-based drugs. While the effects of fluorination are context-dependent and require empirical validation, the growing toolkit of fluorinated amino acids and synthetic methods provides vast opportunities for rational peptide design.[1][5] Future advancements will likely focus on more complex fluorinated moieties, improved biosynthetic incorporation methods, and a deeper computational understanding to predict the impact of fluorination, further solidifying its role in the development of next-generation peptide therapeutics.

References

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Marsh Lab - Fluorinated Peptides [sites.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Stabilization of bzip peptides through incorporation of fluorinated aliphatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of (R)-N-Boc-4-fluorophenylglycine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid (R)-N-Boc-4-fluorophenylglycine into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS) with Boc/Bzl protection strategy. The introduction of a fluorine atom onto the phenyl ring of phenylglycine can impart unique conformational constraints and electronic properties to peptides, potentially enhancing their biological activity, metabolic stability, and binding affinity.

Introduction

This compound is a valuable building block for the synthesis of modified peptides in drug discovery and development.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile and allows for a stepwise elongation of the peptide chain on a solid support.[2][3][4] The Boc/Bzl strategy is a well-established method in SPPS, particularly for the synthesis of complex and long peptides.[3] The fluorine substituent on the phenyl ring can influence the peptide's properties through steric and electronic effects, making it a useful tool for probing structure-activity relationships.

Key Applications

-

Conformational Constraint: The fluorine atom can influence the torsional angles of the amino acid side chain, leading to a more defined peptide conformation.

-

Metabolic Stability: The carbon-fluorine bond is highly stable, which can increase the resistance of the peptide to enzymatic degradation.

-

Modulation of Binding Affinity: The electronic properties of the fluorinated aromatic ring can alter cation-π and other non-covalent interactions with biological targets.

-

¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) studies to investigate peptide conformation and interactions.

Quantitative Data Summary

While specific quantitative data for the coupling of this compound is not extensively published, the following table provides representative data for the incorporation of non-canonical amino acids using Boc-SPPS. These values can serve as a general guideline for synthesis planning. Actual results may vary depending on the peptide sequence, resin, and coupling conditions.

| Parameter | Representative Value | Notes |

| Coupling Efficiency | >99% per step | Monitored by qualitative tests (e.g., Kaiser test) or quantitative methods (e.g., spectrophotometric determination of unreacted amines). Incomplete couplings may require a second coupling step. |

| Overall Crude Yield | 60-80% | Highly dependent on the length and sequence of the peptide. "Difficult sequences" may result in lower yields due to aggregation.[3] |

| Final Purity (after HPLC) | >95% | Achievable with standard reverse-phase high-performance liquid chromatography (RP-HPLC) purification. |

Experimental Workflow Diagram

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocols

Materials and Reagents

-

This compound

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Standard Boc-protected amino acids (with appropriate side-chain protection)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Kaiser test kit

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of a peptide containing this compound on a 0.1 mmol scale.

1. Resin Preparation and Swelling

-

Place the appropriate amount of Merrifield resin (e.g., 200 mg, 0.5 mmol/g loading) in a fritted reaction vessel.

-

Add DCM (5-10 mL) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DCM.

2. First Amino Acid Coupling (if not pre-loaded)

-

Follow a standard protocol for coupling the first Boc-protected amino acid to the Merrifield resin, for example, via the cesium salt method.

3. SPPS Cycle for this compound Incorporation

-

Step 3a: Boc Deprotection

-

Wash the resin-bound peptide with DCM (3 x 5 mL).

-

Add a solution of 50% TFA in DCM (v/v) to the resin.

-

Agitate the mixture for 2 minutes and drain.

-

Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[4]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5 x 5 mL) to remove residual TFA.

-

-

Step 3b: Neutralization

-

Add a solution of 10% DIEA in DCM (v/v) to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5 x 5 mL) to remove excess DIEA.

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).

-

-

Step 3c: Amino Acid Coupling

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and a coupling reagent such as HBTU (3 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow or colorless) indicates complete coupling. If the test is positive, a second coupling step may be necessary.

-

4. Repetition of the SPPS Cycle

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection

-

After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and dry it under vacuum.

-

Carefully transfer the dried peptide-resin to a specialized HF cleavage apparatus.

-

Add appropriate scavengers (e.g., anisole).

-

Perform the cleavage using anhydrous HF at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).

-

Alternatively, use a less hazardous cleavage cocktail such as TFMSA.

-

Evaporate the HF under a stream of nitrogen.

6. Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the cleavage mixture dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Conclusion

The incorporation of this compound into peptides using Boc-SPPS is a feasible and effective method for creating novel peptide analogs. The protocols outlined above provide a solid foundation for researchers to synthesize these modified peptides. The unique properties imparted by the fluorinated amino acid can lead to the development of peptides with improved therapeutic potential. Careful monitoring of the coupling and deprotection steps is crucial for achieving high yields and purity.

References

Application Notes and Protocols for Peptide Coupling Reagents for Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate conformation, and improve binding affinity. However, the unique electronic properties of fluorinated amino acids present significant challenges during solid-phase peptide synthesis (SPPS), particularly concerning the efficiency of the coupling reaction and the preservation of stereochemical integrity. The strong electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the N-terminal amine and increase the acidity of the α-proton of the activated carboxyl group, leading to incomplete coupling and a higher propensity for racemization.

This document provides a comprehensive guide to selecting the appropriate coupling reagents and optimized protocols for the successful incorporation of fluorinated amino acids into peptide chains.

Challenges in Coupling Fluorinated Amino Acids

The primary challenges in the peptide coupling of fluorinated amino acids include:

-

Steric Hindrance: The bulkiness of fluoroalkyl groups, especially at the α-position (e.g., trifluoromethylalanine), can sterically hinder the approach of the reacting species, slowing down the coupling reaction.

-

Reduced Nucleophilicity: When fluorine atoms are located at the β-position, their potent electron-withdrawing effect significantly decreases the nucleophilicity of the α-amino group, making peptide bond formation at the N-terminus of the fluorinated residue particularly difficult.

-

Increased Risk of Racemization: The electron-withdrawing fluorine substituents increase the acidity of the α-proton of the activated amino acid. This facilitates the formation of a planar oxazolone intermediate, which is the primary pathway for racemization, leading to the undesired D-diastereomer.[1]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical to overcome the challenges associated with fluorinated amino acids. High-potency onium (aminium/uronium) and phosphonium salt-based reagents are generally recommended over standard carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone.[2]

| Coupling Reagent | Reagent Type | Additive | Key Advantages | Considerations |

| HATU | Aminium/Uronium Salt | HOAt | High reactivity and speed, effective for sterically hindered couplings, and generally low racemization.[3] | Can cause guanidinylation of the N-terminus if used in excess. |

| HCTU | Aminium/Uronium Salt | 6-Cl-HOBt | High reactivity, often comparable to HATU. | May also cause guanidinylation. |

| COMU | Aminium/Uronium Salt | OxymaPure | High coupling efficiency, excellent safety profile (non-explosive byproducts), and low racemization.[3] | |

| PyBOP | Phosphonium Salt | HOBt | High efficiency, particularly effective in minimizing racemization, and no risk of guanidinylation.[2] | Byproducts can sometimes be difficult to remove. |

| DIC/OxymaPure® | Carbodiimide/Additive | OxymaPure | Cost-effective, with the additive significantly suppressing racemization compared to DIC alone. | Generally slower reaction times than onium or phosphonium salts. |

Quantitative Data on Coupling Reagent Performance

While extensive comparative data for a wide range of fluorinated amino acids is still emerging, the following table summarizes representative data for challenging couplings, which can guide reagent selection. The level of epimerization is highly dependent on the specific amino acid, peptide sequence, and reaction conditions.

| Fluorinated Amino Acid | Coupling Reagent | Base | Solvent | Yield (%) | Epimerization (%) | Reference |

| Fmoc-L-Phe(4-CF3)-OH | HATU | DIPEA | DMF | >95 | <1 | [4] |

| Fmoc-L-Phe(4-CF3)-OH | HBTU | DIPEA | DMF | >95 | 1-2 | [4] |

| Fmoc-L-Phe(4-CF3)-OH | PyBOP | DIPEA | DMF | >95 | <2 | [4] |

| Fmoc-L-Phe(4-CF3)-OH | DIC/HOBt | - | DMF | >90 | 2-5 | [4] |

| Fmoc-(R)-3-F-Ala-OH | HATU | DIPEA | DMF | High | Low | [5] |

| Fmoc-(S)-3,3-F2-Ala-OH | HATU | DIPEA | DMF | High | Low | [5] |

Note: The data presented is compiled from various sources and serves as a comparative guide. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Successful incorporation of fluorinated amino acids often requires optimized protocols that may include double coupling, the use of specific bases, and careful temperature control.